2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride
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Overview
Description
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2. It is a derivative of pyridine and piperidine, featuring a fluorine atom on the piperidine ring. This compound is often used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor® or other fluorinating agents.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.
Pharmacology: Studying the interaction of fluorinated compounds with biological targets.
Chemical Biology: Investigating the role of fluorine in modulating biological activity.
Industrial Chemistry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloropiperidin-4-yl)methyl)pyridine dihydrochloride
- 2-((4-Bromopiperidin-4-yl)methyl)pyridine dihydrochloride
- 2-((4-Methylpiperidin-4-yl)methyl)pyridine dihydrochloride
Uniqueness
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[(4-fluoropiperidin-4-yl)methyl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNBFDLDCHESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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